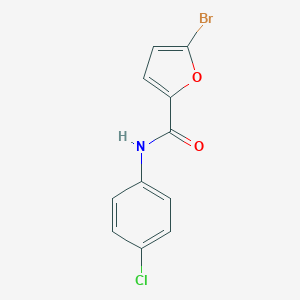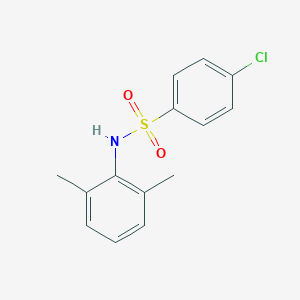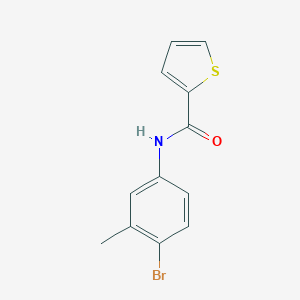
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide, also known as BMT-2, is a synthetic compound that belongs to the class of thiophene carboxamide derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide is not fully understood, but it is believed to act as a modulator of neurotransmitter activity in the brain. It has been shown to bind to certain receptors in the brain, such as the dopamine D2 receptor, and to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the brain and the body. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce the symptoms of Parkinson's disease in animal models. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide in lab experiments is its specificity and potency. It has been shown to have a high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide and its applications in scientific research. One area of interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and fewer side effects. Another area of interest is the study of the long-term effects of this compound on the brain and the body, particularly in animal models of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various neurological disorders.
Synthesemethoden
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-methylacetophenone with thiophene-2-carboxylic acid, followed by the addition of various reagents and solvents. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide has been used in various scientific studies, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been found to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Eigenschaften
| 5576-16-9 | |
Molekularformel |
C12H10BrNOS |
Molekulargewicht |
296.18 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10BrNOS/c1-8-7-9(4-5-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |
InChI-Schlüssel |
LHTHPYBAVXSRKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)



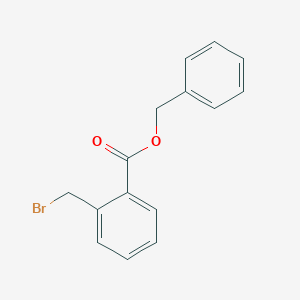



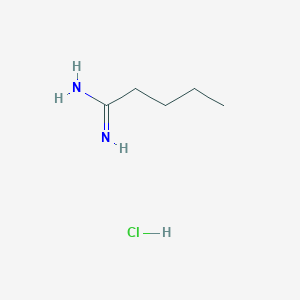
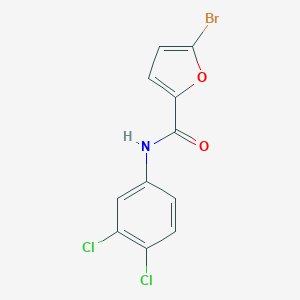
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
